molecular formula C16H19N3O4S2 B2512470 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2097931-42-3

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2512470
CAS No.: 2097931-42-3
M. Wt: 381.47
InChI Key: JLNPYFJPJREBGQ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a pyrazole derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as converting sulfonamide to amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonamide group can inhibit certain enzymes by mimicking the natural substrate, while the aromatic rings can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of furan, thiophene, and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-11-15(12(2)19(3)18-11)25(21,22)17-10-16(20,13-6-8-24-9-13)14-5-4-7-23-14/h4-9,17,20H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNPYFJPJREBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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